Dimethyl[3-(piperidin-4-yl)propyl]amine
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Overview
Description
Dimethyl[3-(piperidin-4-yl)propyl]amine is an organic compound with the molecular formula C10H22N2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl[3-(piperidin-4-yl)propyl]amine can be synthesized through several methods. One common approach involves the reaction of piperidine with dimethylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: Dimethyl[3-(piperidin-4-yl)propyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, cyanides, and amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl[3-(piperidin-4-yl)propyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of Dimethyl[3-(piperidin-4-yl)propyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Piperidine: A simpler analog with a six-membered ring containing one nitrogen atom.
N,N-Dimethylpiperidine: A derivative with two methyl groups attached to the nitrogen atom.
N-Methylpiperidine: A compound with one methyl group attached to the nitrogen atom.
Uniqueness: Dimethyl[3-(piperidin-4-yl)propyl]amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a piperidine ring with a dimethylamine group makes it a versatile compound for various applications .
Biological Activity
Dimethyl[3-(piperidin-4-yl)propyl]amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring that is substituted with a dimethylamino group. This structural configuration allows it to interact with various biological targets, contributing to its diverse pharmacological effects.
Biological Activities
1. Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits antimicrobial and antiviral activities. It has been studied for its potential to inhibit the growth of specific bacterial strains and viruses, making it a candidate for further exploration in infectious disease treatment .
2. Neuropharmacological Effects
The compound has shown promise as an antagonist of histamine H3 receptors, which are involved in the regulation of neurotransmitter release in the central nervous system (CNS). H3 receptor antagonists can enhance the release of neurotransmitters such as histamine, dopamine, and serotonin, potentially benefiting conditions like narcolepsy and cognitive impairments .
The biological activity of this compound is largely attributed to its ability to bind to specific receptors and enzymes. The interaction with H3 receptors modulates neurotransmitter levels, while its antimicrobial properties may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Case Studies
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Antileukemic Activity
A study explored the synthesis of various derivatives of piperidine compounds, including those related to this compound. The most active derivative demonstrated significant antiproliferative effects against human leukemia cells (K562 and Reh), suggesting that modifications to the piperidine structure can enhance anticancer activity . -
CNS Effects
In vivo studies have indicated that compounds similar to this compound can alter neurotransmitter concentrations in the brain, demonstrating potential therapeutic effects in models of neurological disorders .
Comparative Analysis
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antimicrobial, Antiviral, Neuropharmacological | H3 receptor antagonist |
N,N-Dimethylpiperidine | CNS depressant | GABAergic modulation |
4-Hydroxypiperidine | Anticancer | PKB inhibition |
Properties
IUPAC Name |
N,N-dimethyl-3-piperidin-4-ylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-12(2)9-3-4-10-5-7-11-8-6-10/h10-11H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBXNISKCYCRRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1CCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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